molecular formula C23H26FN5O2 B608905 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 1690172-25-8

4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B608905
M. Wt: 423.49
InChI Key: DTASTQAQBOZSRR-UHFFFAOYSA-N
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Description

The compound belongs to the class of imidazo[1,2-b]pyridazines, which are a type of heterocyclic compounds. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization via radical reactions .

Scientific Research Applications

  • Flaviviridae Inhibitors : Imidazo[1,2-b]pyridazine derivatives, similar to the compound , have been investigated for their inhibitory properties on the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This research highlights the potential use of these compounds in antiviral therapies (Enguehard-Gueiffier et al., 2013).

  • β-Amyloid Plaque Binding : A study on imidazo[1,2-b]pyridazine derivatives found that these compounds show binding affinities to amyloid plaques, which are significant in Alzheimer's disease. This suggests their potential application in developing imaging agents for Alzheimer’s (Zeng et al., 2010).

  • Interaction with Benzodiazepine Receptors : Research involving 3-acylaminomethyl derivatives of imidazo[1,2-b]pyridazines demonstrated binding to central benzodiazepine receptors in rat brain membrane and peripheral-type (mitochondrial) benzodiazepine receptors in rat kidney membrane (Barlin et al., 1996).

  • Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, which are chemically related to the compound , have provided insights into their molecular configuration and potential interactions (Dhanalakshmi et al., 2018).

  • Antifilarial Evaluation : A series of imidazo[1,2-b]pyridazines, including variants structurally similar to the mentioned compound, were synthesized and evaluated for antifilarial activity, though they did not show significant activity in this context (Mourad et al., 1992).

properties

IUPAC Name

4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASTQAQBOZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one

Citations

For This Compound
3
Citations
Y Jiang, MK Yau, J Lim, KC Wu, W Xu, JY Suen… - … of Pharmacology and …, 2018 - ASPET
Protease-activated receptor 2 (PAR2) is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways that produce a wide range of …
Number of citations: 55 jpet.aspetjournals.org
Y Jiang, MK Yau, J Lim, KC Wu, W Xu, JY Suen… - researchgate.net
Protease-activated receptor 2 (PAR2) is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways that produce a wide range of …
Number of citations: 0 www.researchgate.net
R Sasaki, N Kurebayashi, H Eguchi, Y Horimoto… - Cancer …, 2022 - ncbi.nlm.nih.gov
Trastuzumab‐induced cardiotoxicity interferes with continued treatment in approximately 10% of patients with ErbB2‐positive breast cancer, but its mechanism has not been fully …
Number of citations: 4 www.ncbi.nlm.nih.gov

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